5-Bromo-4-chloro-2-methoxybenzoic acid 5-Bromo-4-chloro-2-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 95383-17-8
VCID: VC2082317
InChI: InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
SMILES: COC1=CC(=C(C=C1C(=O)O)Br)Cl
Molecular Formula: C8H6BrClO3
Molecular Weight: 265.49 g/mol

5-Bromo-4-chloro-2-methoxybenzoic acid

CAS No.: 95383-17-8

Cat. No.: VC2082317

Molecular Formula: C8H6BrClO3

Molecular Weight: 265.49 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-chloro-2-methoxybenzoic acid - 95383-17-8

Specification

CAS No. 95383-17-8
Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
IUPAC Name 5-bromo-4-chloro-2-methoxybenzoic acid
Standard InChI InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Standard InChI Key DLTGYPSSHXBNQG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)O)Br)Cl
Canonical SMILES COC1=CC(=C(C=C1C(=O)O)Br)Cl

Introduction

Chemical Properties and Structure

5-Bromo-4-chloro-2-methoxybenzoic acid is characterized by its molecular formula C₈H₆BrClO₃ and a molecular weight of 265.49 g/mol. The compound features a benzoic acid core with three substituents: a bromine atom at position 5, a chlorine atom at position 4, and a methoxy group at position 2.

Physical and Chemical Characteristics

The compound exists as a crystalline solid under standard conditions. Its structure contains an aromatic ring with multiple substituents that influence its reactivity and physical properties.

PropertyValue
Molecular FormulaC₈H₆BrClO₃
Molecular Weight265.49 g/mol
CAS Number95383-17-8
IUPAC Name5-bromo-4-chloro-2-methoxybenzoic acid
InChIInChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
InChI KeyDLTGYPSSHXBNQG-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=C(C=C1C(=O)O)Br)Cl

Structural Features

The compound's structure contains several important features:

  • A benzoic acid moiety with a carboxylic acid group (COOH)

  • A methoxy group (OCH₃) at the ortho position to the carboxylic acid

  • A bromine substituent at the meta position relative to the carboxylic acid

  • A chlorine substituent at the para position relative to the carboxylic acid

The presence of these substituents creates a unique electronic environment that influences the compound's reactivity in various chemical transformations.

Synthesis Methods

Comparative Synthetic Strategies

Similar compounds like 2-bromo-5-methoxybenzoic acid can be synthesized through bromination of m-methoxybenzoic acid. According to patent literature, this can be achieved using brominating agents under specific conditions:

"The invention provides a synthetic method of 2-bromo-5-methoxybenzoic acid, which comprises the following steps: dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent, and carrying out bromination reaction with a bromination reagent under the action of a bromination initiator, a cocatalyst and sulfuric acid to obtain a 2-bromo-5-methoxybenzoic acid reaction solution" .

Similar approaches with modified conditions could potentially be adapted for the synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid, with additional steps to introduce the chlorine substituent.

Reagent TypeExamplesFunction
Brominating AgentsN-bromosuccinimide, Bu₄NBr₃, BromineIntroduction of bromine
Chlorinating AgentsN-chlorosuccinimide, Sulfuryl chlorideIntroduction of chlorine
SolventsDichloromethane, ChloroformReaction medium
CatalystsRed phosphorus, Potassium bromideFacilitate halogenation
AcidsSulfuric acidActivation of halogenating agents

The patent literature mentions: "The bromination reagent comprises one or more of N-bromosuccinimide, dibromohydantoin and bromine; the mass ratio of the m-methoxybenzoic acid to the halogenated hydrocarbon solvent is 1 (0.5-20)" .

Chemical Reactivity

Nucleophilic Aromatic Substitution

The halogen substituents (bromine and chlorine) can potentially undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups. This reactivity profile makes the compound valuable for further functionalization.

Carboxylic Acid Reactions

The carboxylic acid group can participate in various transformations including:

  • Esterification

  • Amide formation

  • Reduction to alcohols

  • Decarboxylation under appropriate conditions

Applications in Research and Industry

Research Applications

In research settings, compounds like 5-Bromo-4-chloro-2-methoxybenzoic acid can be used as:

  • Building blocks for complex organic molecules

  • Probes for investigating reaction mechanisms

  • Starting materials for synthesizing biologically active compounds

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds can be compared with 5-Bromo-4-chloro-2-methoxybenzoic acid:

CompoundStructural DifferencesPotential Impact on Reactivity
2-Bromo-5-methoxybenzoic acidDifferent position of substituentsAltered regioselectivity in reactions
5-Chloro-2-methoxybenzoic acidLacks bromine substituentReduced steric hindrance, different electronic effects
1-Bromo-4-iodo-2-methoxybenzeneContains iodine instead of chlorine, lacks carboxylic acid groupDifferent reactivity profile in coupling reactions
2-Bromo-4-fluoro-1-methoxybenzeneContains fluorine instead of chlorine, lacks carboxylic acid groupDifferent electronic properties, potentially increased metabolic stability

Reactivity Differences

The RSC supporting information mentions reactions involving related compounds such as "5-chloro-2-methoxybenzoic acid" which undergoes bromination with Bu₄NBr₃ . Similar reactions could potentially be applied to 5-Bromo-4-chloro-2-methoxybenzoic acid with appropriate modifications.

Synthetic Utility

The presence of multiple functional groups in 5-Bromo-4-chloro-2-methoxybenzoic acid makes it potentially more versatile than simpler benzoic acid derivatives. The halogen substituents can serve as handles for further functionalization through various metal-catalyzed coupling reactions.

Analytical Characterization

Chromatographic Analysis

For purity determination and separation, techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

would be commonly employed with appropriate stationary phases and mobile phases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator